Cas no 1353995-08-0 ([4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester)

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester is a chiral cyclohexyl derivative featuring an L-valine-derived amide linkage and a benzyl-protected carbamate group. This compound is of interest in medicinal chemistry and peptide synthesis due to its structural versatility, enabling selective modifications at the amino and carbamate functionalities. The stereocenter at the (S)-2-amino-3-methyl-butyryl moiety ensures enantioselective reactivity, making it valuable for asymmetric synthesis or as a building block in bioactive molecule design. Its benzyl ester group offers stability under mild conditions while remaining cleavable via hydrogenolysis. The cyclohexyl scaffold provides conformational rigidity, potentially enhancing binding affinity in target-specific applications. Suitable for controlled derivatization, this intermediate balances reactivity and stability for synthetic workflows.
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester structure
1353995-08-0 structure
Product name:[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
CAS No:1353995-08-0
MF:C20H31N3O3
MW:361.478445291519
CID:2160508

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester Chemical and Physical Properties

Names and Identifiers

    • [4-((S)-2-amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
    • (1R,4R)-[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
    • [4-((S)-2-Amino-3-methylbutyrylamino)cyclohexyl]methylcarbamic acid benzyl ester
    • (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(methyl)carbamate
    • AM95265
    • AM101915
    • Benzyl methyl[trans-4-(L-valylamino)cyclohexyl]carbamate
    • (1R,4R)-[4-((S)-2-Amino-3-methylbutyrylami
    • [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
    • Inchi: 1S/C20H31N3O3/c1-14(2)18(21)19(24)22-16-9-11-17(12-10-16)23(3)20(25)26-13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13,21H2,1-3H3,(H,22,24)/t16?,17?,18-/m0/s1
    • InChI Key: JISCDUDATMIEBP-ABHNRTSZSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N(C)C1CCC(CC1)NC([C@H](C(C)C)N)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 455
  • Topological Polar Surface Area: 84.7

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
083948-500mg
4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
1353995-08-0
500mg
£945.00 2022-02-28

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